2-Ethenyl-1-fluoro-3-methylbenzene

Description

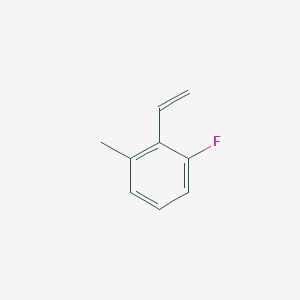

2-Ethenyl-1-fluoro-3-methylbenzene (IUPAC name) is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at position 1, a methyl group at position 3, and an ethenyl (vinyl) group at position 2. Its molecular formula is C₉H₉F, with a molecular weight of 136.17 g/mol. The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methyl) substituents, creating unique electronic and steric properties.

Properties

IUPAC Name |

2-ethenyl-1-fluoro-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F/c1-3-8-7(2)5-4-6-9(8)10/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYROGXCYCUVDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-1-fluoro-3-methylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of fluorobenzene with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions typically include:

Temperature: 0-5°C

Solvent: Anhydrous conditions using solvents like dichloromethane or carbon disulfide

Catalyst: AlCl₃

Another method involves the Heck reaction , where a palladium catalyst is used to couple a vinyl halide with a substituted benzene derivative under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening for catalyst optimization and reaction conditions can enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-1-fluoro-3-methylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.

Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.

Common Reagents and Conditions

Nitration: HNO₃/H₂SO₄ at low temperatures

Sulfonation: SO₃/H₂SO₄ at elevated temperatures

Halogenation: Br₂/FeBr₃ or Cl₂/AlCl₃ under controlled conditions

Major Products

Nitration: Formation of nitro derivatives

Sulfonation: Formation of sulfonic acids

Halogenation: Formation of halogenated derivatives

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a crucial building block in organic synthesis, enabling the formation of more complex molecules. Its electrophilic aromatic substitution reactions allow for the introduction of various substituents onto the benzene ring, making it versatile in creating derivatives with tailored properties.

Synthetic Routes

The synthesis of 2-ethenyl-1-fluoro-3-methylbenzene can be achieved through various methods:

- Friedel-Crafts Acylation : Involves acylating benzene derivatives followed by reduction.

- Electrophilic Aromatic Substitution : Substitutes hydrogen atoms on the benzene ring with electrophiles.

- Industrial Production : Typically employs large-scale electrophilic aromatic substitution reactions under optimized conditions to enhance yield and purity.

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer activity. For instance, a derivative has been identified as a potent inhibitor of Sirtuin 2 (SIRT2), an enzyme implicated in cancer progression, with an IC50 value of 3.6 µM . This highlights its potential as a lead compound for developing anticancer agents.

Antimicrobial Activity

The compound's derivatives have shown effectiveness against various pathogens. Studies demonstrate significant inhibition zones in agar diffusion tests, suggesting their potential as new antimicrobial agents. This activity is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Material Science

Polymers and Resins Production

In industrial applications, this compound is utilized in the production of polymers and resins. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics, such as improved thermal stability and chemical resistance.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Ethenyl-1-fluoro-3-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The benzene ring undergoes electrophilic substitution, while the ethenyl group can participate in addition reactions. The fluorine atom can influence the reactivity and selectivity of these reactions by altering the electron density on the benzene ring.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with 2-Ethenyl-1-fluoro-3-methylbenzene, differing in substituent type, position, or number:

| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| This compound | C₉H₉F | F (1), CH₃ (3), CH₂=CH– (2) | 136.17 | Not provided | Mixed electronic effects, ethenyl reactivity |

| 2-Ethenyl-1,3-difluorobenzene | C₈H₆F₂ | F (1,3), CH₂=CH– (2) | 140.13 | Not provided | Enhanced polarity, dual fluorine substitution |

| (2E)-1-(2,6-Dichloro-3-fluorophenyl)ethanone | C₉H₅Cl₂FO | Cl (2,6), F (3), COCH₃ (1) | 235.04 | Not provided | Steric hindrance, halogen diversity |

Electronic and Steric Effects

Fluorine vs. Methyl Substitution :

- The fluorine at position 1 in the target compound increases ring electronegativity, directing electrophilic substitution to meta/para positions. In contrast, the methyl group at position 3 provides steric bulk and donates electron density via hyperconjugation. This combination balances reactivity, unlike 2-ethenyl-1,3-difluorobenzene, where dual fluorine atoms create a highly electron-deficient ring, favoring nucleophilic aromatic substitution .

- The dichloro-fluoro compound () demonstrates how bulkier halogens (Cl) reduce ring reactivity compared to fluorine, while the ketone group introduces additional polar interactions .

- Ethenyl Group Reactivity: The ethenyl group in the target compound enables conjugation with the aromatic ring, stabilizing intermediates in polymerization.

Physicochemical Properties

While explicit data for the target compound is scarce, trends in analogs suggest:

- Polarity : 2-Ethenyl-1,3-difluorobenzene (C₈H₆F₂) has higher polarity due to dual fluorine atoms, leading to increased boiling points compared to the methyl-substituted target compound.

- Lipophilicity : The methyl group in the target compound enhances lipophilicity (logP ~2.5–3.0 estimated), favoring membrane permeability in pharmaceutical contexts.

Material Science

Biological Activity

2-Ethenyl-1-fluoro-3-methylbenzene, also known as vinylfluorobenzene, is an aromatic compound with potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C9H9F

- Molecular Weight : 150.17 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic applications.

The compound's mechanism of action is primarily linked to its interaction with specific biological targets. It may influence enzyme activities or receptor interactions, which can lead to various physiological responses.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

- Study on Cell Lines : In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, indicating moderate potency against these cell types .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 12 | Inhibition of cell proliferation |

Neuroprotective Effects

Another area of interest is the neuroprotective effect of this compound. Research indicates that it may reduce oxidative stress in neuronal cells:

- Oxidative Stress Study : In a model of oxidative stress induced by hydrogen peroxide, treatment with this compound significantly decreased cell death and increased antioxidant enzyme activity .

Case Study 1: In Vivo Efficacy

A study conducted on mice models assessed the in vivo efficacy of this compound in tumor growth inhibition. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Case Study 2: Safety Profile Assessment

A safety profile assessment was performed to evaluate the toxicity of this compound. Results indicated that at doses up to 100 mg/kg, there were no significant adverse effects observed in animal models, suggesting a favorable safety margin for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.